![molecular formula C20H20N2O B12915484 1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline CAS No. 89721-35-7](/img/structure/B12915484.png)
1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline is a complex organic compound that features a unique structure combining an isoquinoline core with a phenyl group and a pyrrolidin-2-ylmethoxy substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
The synthesis of 1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with aminoacetaldehyde diethyl acetal.
Introduction of the Phenyl Group: This step often involves Friedel-Crafts acylation, where the isoquinoline core is reacted with a phenyl acetyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Pyrrolidin-2-ylmethoxy Group: This is typically done through nucleophilic substitution, where the isoquinoline derivative reacts with pyrrolidine and a suitable leaving group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline core or the phenyl group, often using reagents like sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It shows promise as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the isoquinoline core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline can be compared with other similar compounds, such as:
1-Phenylisoquinoline: Lacks the pyrrolidin-2-ylmethoxy group, resulting in different biological activities.
3-[(Pyrrolidin-2-yl)methoxy]isoquinoline: Lacks the phenyl group, which can affect its binding properties and overall activity.
1-Phenyl-3-methoxyisoquinoline: Lacks the pyrrolidine ring, leading to different pharmacokinetic and pharmacodynamic profiles.
Propriétés
Numéro CAS |
89721-35-7 |
|---|---|
Formule moléculaire |
C20H20N2O |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
1-phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline |
InChI |
InChI=1S/C20H20N2O/c1-2-7-15(8-3-1)20-18-11-5-4-9-16(18)13-19(22-20)23-14-17-10-6-12-21-17/h1-5,7-9,11,13,17,21H,6,10,12,14H2 |
Clé InChI |
XUTGWBXIMSXBOM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)COC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


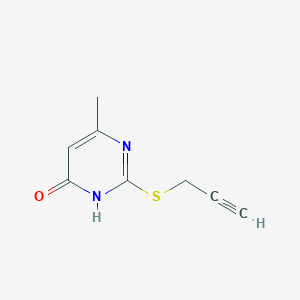
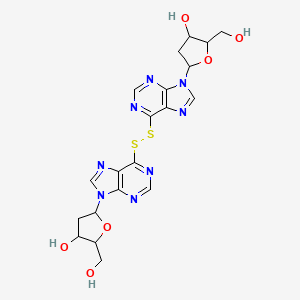

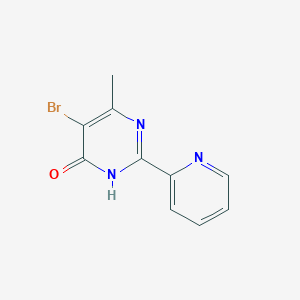

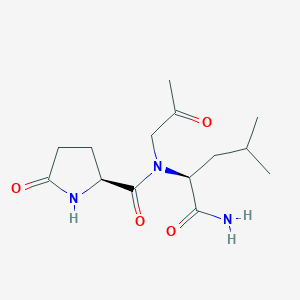
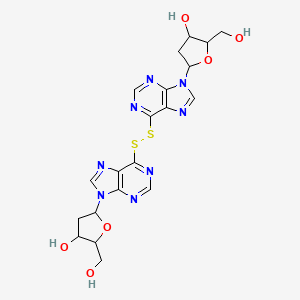
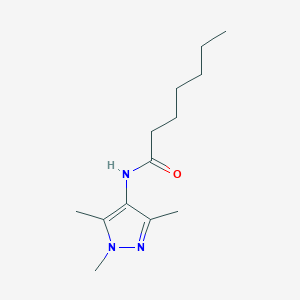
![5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915436.png)
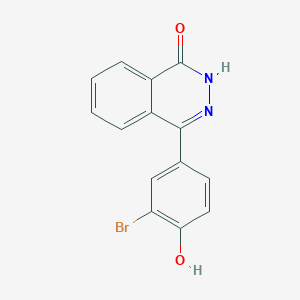

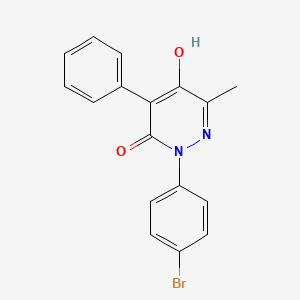
![{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol](/img/structure/B12915455.png)
![1,3,4-Thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B12915469.png)
